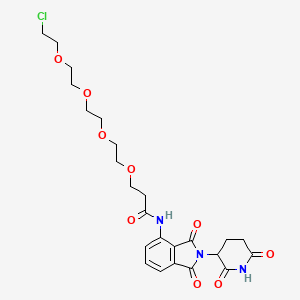
Pomalidomide-CO-PEG4-C2-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-CO-PEG4-C2-Cl: is a synthesized compound that incorporates pomalidomide, a cereblon ligand, and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in the field of proteolysis-targeting chimeras (PROTACs) technology, which is a novel approach for targeted protein degradation. The compound is designed to facilitate the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CO-PEG4-C2-Cl involves multiple steps, starting with the preparation of pomalidomide. The process typically includes the following steps:
Formation of Pomalidomide: Pomalidomide is synthesized through a series of reactions involving the condensation of phthalic anhydride with L-glutamine, followed by cyclization and subsequent modifications.
PEGylation: The PEG4 linker is attached to pomalidomide through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in linker length and composition .
化学反応の分析
Types of Reactions: Pomalidomide-CO-PEG4-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, allowing for the synthesis of different derivatives.
Click Chemistry Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to the presence of azide groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry Reactions: CuAAC reactions are performed using copper(I) catalysts and alkyne-containing molecules.
Major Products: The major products formed from these reactions include various PROTACs with different linker compositions and functional groups, tailored for specific protein targets .
科学的研究の応用
Pomalidomide-CO-PEG4-C2-Cl has a wide range of scientific research applications, including:
作用機序
Pomalidomide-CO-PEG4-C2-Cl exerts its effects through the following mechanism:
Binding to Cereblon: The pomalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG4 linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The recruited proteins are ubiquitinated and subsequently degraded by the proteasome.
類似化合物との比較
Pomalidomide-PEG4-C2-NH2: Another cereblon ligand-linker conjugate used in PROTAC technology.
Pomalidomide-PEG4-azide: Contains an azide group for click chemistry reactions.
Uniqueness: Pomalidomide-CO-PEG4-C2-Cl is unique due to its specific combination of pomalidomide, a PEG4 linker, and a chlorine atom, which allows for versatile chemical modifications and the synthesis of diverse PROTACs .
特性
分子式 |
C24H30ClN3O9 |
|---|---|
分子量 |
540.0 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H30ClN3O9/c25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(30)26-17-3-1-2-16-21(17)24(33)28(23(16)32)18-4-5-19(29)27-22(18)31/h1-3,18H,4-15H2,(H,26,30)(H,27,29,31) |
InChIキー |
QIGZYJNJRBOGPG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















